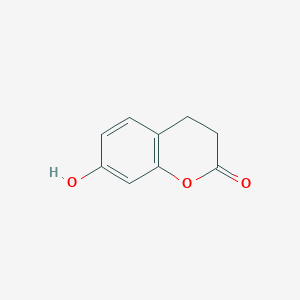

7-Hydroxychroman-2-one

Description

Significance and Research Context within Benzopyran Derivatives

7-Hydroxychroman-2-one, identified by the IUPAC name 7-hydroxy-3,4-dihydrochromen-2-one, belongs to the benzopyran class of heterocyclic compounds. nih.gov The benzopyran (or chromene) moiety is a fundamental structural scaffold found in a multitude of natural products and synthetic molecules that exhibit significant biological activities. researchgate.net These activities include antioxidant, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netcymitquimica.com

The significance of this compound in a research context is largely tied to its structure as a chroman derivative. The chroman ring system is the core of tocopherols (B72186) and tocotrienols, which constitute the vitamin E family, renowned for their antioxidant capabilities. tandfonline.comuoguelph.ca Specifically, these molecules feature a 6-hydroxychroman group. uoguelph.ca Research into synthetic chroman derivatives is often aimed at exploring and developing new compounds with potent biological activities, particularly as antioxidants. lookchem.comnih.gov Studies on closely related structures, such as 7-hydroxychroman-2-carboxylic acid N-alkyl amides, have demonstrated potent inhibition of lipid peroxidation, highlighting the potential of the 7-hydroxychroman scaffold in medicinal chemistry. researchgate.netnih.gov Therefore, this compound serves as an important reference compound and potential building block in the synthesis of more complex molecules with targeted biological functions. lookchem.com

Historical Perspectives in Phytochemical and Synthetic Chemistry Research

The history of this compound is intrinsically linked to the broader history of its parent class, the coumarins. The field of phytochemistry, the study of chemicals derived from plants, began to flourish in the 18th and 19th centuries as scientists started isolating specific molecules from crude plant extracts. wikipedia.orgresearchgate.net The simplest member of the coumarin (B35378) family, coumarin itself, was first isolated from the tonka bean in 1820, with its synthesis first being achieved in 1868. wikipedia.orgmdpi.com

Coumarins are recognized as a major class of phytochemicals. nih.gov The unsaturated analog of the title compound, 7-hydroxycoumarin (also known as Umbelliferone), is a widely distributed natural product found in plants of the Umbelliferae family, such as celery, parsley, and angelica. nih.gov While this compound itself is primarily noted as a synthetic compound, its structural relationship to naturally occurring phytochemicals provides a rich historical context for its study. nih.govbldpharm.com

In synthetic chemistry, the focus has been on creating libraries of benzopyran and chroman derivatives to investigate structure-activity relationships. acs.org The synthesis of various chromanones and their derivatives is a field of active research, driven by the quest for novel compounds with potential applications in materials science and medicinal chemistry. researchgate.netacs.org The study of this compound is a part of this ongoing effort to expand the chemical space and functional understanding of benzopyran-based molecules.

Classification and Relevance within the Coumarin Class of Compounds

This compound is systematically classified within the extensive family of coumarin derivatives. cymitquimica.com Coumarins are defined by a benzo-α-pyrone nucleus, which consists of a benzene (B151609) ring fused to an α-pyrone ring, forming the 2H-1-benzopyran-2-one framework. wikipedia.orgmdpi.com This core structure is the foundation for the classification of all compounds within this family.

The classification of this compound can be broken down as follows:

Benzopyrone: It belongs to the benzopyrone chemical class, a large group of aromatic heterocyclic compounds. wikipedia.org

Coumarin: More specifically, it is a derivative of coumarin (2H-1-benzopyran-2-one).

Hydroxycoumarin: The presence of a hydroxyl (-OH) group at the 7-position places it in the subclass of hydroxycoumarins. nih.gov This substitution pattern is one of the most common and biologically significant modifications in the coumarin family.

Dihydrocoumarin (B191007) (or Hydrocoumarin): Unlike its unsaturated counterpart, Umbelliferone (B1683723), this compound has a saturated C3-C4 bond in the pyrone ring, making it a dihydrocoumarin or hydrocoumarin. nih.gov This saturation changes the planarity and electronic properties of the ring system compared to unsaturated coumarins.

This specific classification is highly relevant as it helps predict the compound's chemical behavior and potential biological profile. The presence and position of the hydroxyl group can influence properties like antioxidant activity and the ability to form hydrogen bonds with biological targets. mdpi.comontosight.ai The saturation of the pyrone ring affects the molecule's three-dimensional shape and flexibility, distinguishing it from the rigid, planar structure of most naturally occurring coumarins.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 7-hydroxy-3,4-dihydrochromen-2-one | nih.gov |

| Synonyms | 7-hydroxy-2-chromanone, 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one | nih.govsigmaaldrich.com |

| CAS Number | 5631-67-4 | nih.gov |

| Molecular Formula | C₉H₈O₃ | nih.gov |

| Molecular Weight | 164.16 g/mol | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Table 2: Classification of Coumarins

| Class | Sub-Class | Structural Characteristics | Example(s) |

|---|---|---|---|

| Simple Coumarins | Hydroxycoumarins | Coumarin nucleus with hydroxyl group substitutions. | Umbelliferone (7-hydroxycoumarin) nih.gov |

| Dihydrocoumarins | Coumarin nucleus with a saturated C3-C4 bond. | This compound nih.gov | |

| Complex Coumarins | Furanocoumarins | Coumarin nucleus fused with a furan (B31954) ring. | Imperatorin nih.gov |

| Pyranocoumarins | Coumarin nucleus fused with a pyran ring. | ||

| Phenylcoumarins | Coumarin nucleus with a phenyl group substitution. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1-diphenyl-2-picrylhydrazyl |

| 2,4,6-trihydroxyacetophenone |

| 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) |

| 7-Hydroxy-2,2-dimethyl-chroman-4-one |

| 7-hydroxy-4-oxo-4H-chromene-carboxylic acid N-alkyl amides |

| 7-Hydroxychroman-2-carboxylic acid N-alkyl amides |

| This compound |

| 7-hydroxycoumarin (Umbelliferone) |

| Acetylsalicylic acid (Aspirin) |

| Coumarin |

| Dicoumarol |

| Glycycoumarin |

| Imperatorin |

| Salicylic acid |

| Tocopherol (Vitamin E) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5,10H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJCOQPUQUEBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305240 | |

| Record name | 7-HYDROXYCHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5631-67-4 | |

| Record name | 5631-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-HYDROXYCHROMANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of 7 Hydroxychroman 2 One

Established Synthetic Pathways for the 7-Hydroxychromen-2-one Scaffold

General Methodologies for Coumarin (B35378) Core Formation

The formation of the coumarin nucleus is a fundamental step in heterocyclic organic chemistry, with several classical name reactions being widely employed. encyclopedia.pubvedantu.com These methods provide versatile routes to the benzopyran-2-one skeleton.

Pechmann Condensation : This is one of the most studied and efficient methods for coumarin synthesis. encyclopedia.pubsciensage.info It typically involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group. vedantu.comsciensage.info Common catalysts include sulfuric acid, trifluoroacetic acid, and various Lewis acids. sciensage.infoscienceinfo.com

Perkin Reaction : First described in 1868, the Perkin reaction is a classical method that involves heating the sodium salt of salicylaldehyde (B1680747) with an acetic anhydride (B1165640) to produce coumarin. encyclopedia.pubvedantu.com The reaction can be adapted to synthesize various substituted coumarins. bu.edu.eg

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as diethyl malonate. sciensage.inforesearchgate.net The reaction is often catalyzed by weak bases like piperidine (B6355638) or pyridine (B92270). sciensage.info It is a useful strategy for preparing coumarin derivatives, including those with carboxylate groups at the 3-position. sapub.orgjst.go.jp

Wittig Reaction : The Wittig reaction provides a good alternative for synthesizing coumarins, particularly 3,4-unsubstituted ones. ijcce.ac.ir The general approach involves the reaction of a suitable o-hydroxybenzaldehyde with a phosphonium (B103445) ylide (Wittig reagent). sciensage.infoijcce.ac.ir

Other notable methods for constructing the coumarin core include the Claisen rearrangement, Reformatsky reaction, and Heck lactonization. scienceinfo.comresearchgate.netnih.gov

Table 1: General Synthetic Methodologies for the Coumarin Core

| Reaction Name | Description | Typical Reactants |

|---|---|---|

| Pechmann Condensation | Acid-catalyzed condensation to form the coumarin ring. encyclopedia.pubsciensage.info | Phenol + β-ketoester/acid vedantu.com |

| Perkin Reaction | Condensation to form cinnamic acid derivatives which then cyclize. encyclopedia.pubvedantu.com | Salicylaldehyde + Acetic Anhydride vedantu.com |

| Knoevenagel Condensation | Condensation of an aldehyde with an active methylene compound followed by cyclization. sciensage.info | o-Hydroxybenzaldehyde + Active Methylene Compound sciensage.info |

| Wittig Reaction | Reaction of an aldehyde with a phosphonium ylide to form an alkene, followed by lactonization. ijcce.ac.ir | o-Hydroxybenzaldehyde + Wittig Reagent ijcce.ac.ir |

Specific Synthetic Routes Involving Resorcinol (B1680541) Precursors

Resorcinol (1,3-dihydroxybenzene) is the key precursor for the synthesis of 7-hydroxycoumarins. The Pechmann condensation is the most direct and widely utilized method for this transformation.

A common synthesis for the parent 7-hydroxycoumarin involves the Pechmann reaction of resorcinol with malic acid in the presence of a strong acid like sulfuric acid. bu.edu.eggoogle.com However, this specific reaction can be challenging for commercial applications due to issues like solidification of the reaction mass and foaming. google.com An improved process involves carrying out the condensation in the presence of nitrobenzene (B124822) or nitrotoluene, which leads to more consistent and reproducible yields. google.com

For the synthesis of 4-substituted derivatives, resorcinol is typically condensed with a β-ketoester. A prominent example is the reaction between resorcinol and ethyl acetoacetate, catalyzed by concentrated sulfuric acid, to yield 7-hydroxy-4-methylcoumarin. sciensage.infoslideshare.net Numerous catalysts have been explored to improve this reaction, making it more environmentally friendly. These include solid acid catalysts like Nafion resin/silica nanocomposites and Amberlyst-15, which can give high yields under mild or solvent-free conditions. researchgate.netscispace.comresearchgate.net

Another synthetic approach involves the reaction of resorcinol with acrylic acid or its esters, using heterogeneous catalysts such as zeolite H-beta or Amberlyst-15, to produce 7-hydroxycoumarin. jmchemsci.com

A distinct route has been patented for the synthesis of the saturated analog, 7-hydroxychroman-2-one. This method starts with resorcinol, which is first esterified with 3-chloropropionyl chloride. The resulting intermediate, (3-hydroxyphenyl)-3-chloropropionate, then undergoes an intramolecular Friedel-Crafts acylation reaction catalyzed by anhydrous aluminium trichloride (B1173362) to yield the final product. google.com

Table 2: Examples of Synthetic Routes to 7-Hydroxycoumarins from Resorcinol

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reported Yield | Reference(s) |

|---|---|---|---|---|---|

| Resorcinol | Malic Acid | Sulfuric acid, Nitrobenzene | 7-Hydroxycoumarin | 45% | google.com |

| Resorcinol | Ethyl Acetoacetate | Sulfuric acid | 7-Hydroxy-4-methylcoumarin | 49% | slideshare.net |

| Resorcinol | Ethyl Acetoacetate | Amberlyst-15, 110°C, solvent-free | 7-Hydroxy-4-methylcoumarin | High | scispace.comresearchgate.net |

| Resorcinol | Ethyl Acetoacetate | Nafion resin/silica, Toluene | 7-Hydroxy-4-methylcoumarin | 96% | researchgate.net |

| Resorcinol | Acrylic Acid | Zeolite H-beta / Amberlyst-15 | 7-Hydroxycoumarin | N/A | jmchemsci.com |

| Resorcinol | 3-Chloropropionyl Chloride | 1. Alkali 2. AlCl₃ | This compound | Total 68.7% (over 2 steps) | google.com |

Functionalization and Derivatization Approaches

The 7-hydroxycoumarin scaffold serves as a versatile platform for further chemical modification. Derivatization can occur at the hydroxyl group or on the chromenone ring system, leading to a diverse library of compounds.

Modifications at the Hydroxyl Group (e.g., Acetylation, Etherification)

The phenolic hydroxyl group at the C-7 position is a primary site for functionalization.

Acetylation : The hydroxyl group can be readily acetylated. For instance, treatment of a coumarin with acetic anhydride can yield the corresponding acetoxy derivative. bu.edu.eg The compound 3-acetyl-7-hydroxycoumarin is a key intermediate that can be synthesized and further modified. rsc.orgbiosynth.comrsc.org

Etherification/Esterification : The synthesis of ether derivatives is a common strategy. researchgate.net This can be achieved by reacting the 7-hydroxycoumarin with alkyl halides, such as in the preparation of 2-ethyl-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate by heating 7-hydroxy-4-methylcoumarin with ethyl bromoacetate (B1195939) in the presence of potassium carbonate. researchgate.net Similarly, esterification of the 7-hydroxy group with various acyl chlorides is a viable method for producing novel derivatives. mdpi.com A Smiles rearrangement of N-substituted acetamide (B32628) ethers of 7-hydroxycoumarins has also been developed as a route to 7-aminocoumarins. acs.org

Table 3: Examples of Derivatization at the C-7 Hydroxyl Group

| Starting Material | Reagent(s) | Modification Type | Product Example | Reference(s) |

|---|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Ethyl bromoacetate, K₂CO₃ | Etherification | 2-Ethyl-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate | researchgate.net |

| 7-Hydroxycoumarin | Acyl chloride, 4-DMAP, Et₃N | Esterification | 4-(3,4-dichloroisothiazol-5-yl)-2-oxo-2H-chromen-7-yl acetate (B1210297) | mdpi.com |

| 7-Hydroxy-4-methylcoumarin | Bromoacetyl bromide then amine, followed by alkylation | Etherification (Amide Linkage) | N-Aryl/Alkyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamides | acs.org |

Substitutions on the Chromenone Ring System

The aromatic and pyrone rings of the coumarin scaffold are amenable to various substitution reactions, allowing for the introduction of diverse functional groups.

C-3 Position : This position can be functionalized through several synthetic methods. The Perkin reaction can be used to introduce substituents like a methyl group. bu.edu.eg Knoevenagel condensation with substituted active methylene compounds allows for the introduction of groups like esters. researchgate.netsapub.org The synthesis of 3-acetyl-7-hydroxycoumarin is a well-established procedure. biosynth.com

C-4 Position : The Pechmann condensation using β-ketoesters is the primary method for introducing substituents at the C-4 position, with the methyl group being a common example. slideshare.netjetir.org A patent describes various aryl and alkylene substituents at this position. google.com

C-8 Position : The C-8 position is activated for electrophilic substitution. Nitration of 7-hydroxy-4-methylcoumarin with nitric and sulfuric acid can yield the 8-nitro derivative, alongside the 6-nitro isomer. scispace.comresearchgate.net Aminomethylation via the Mannich or Betti reaction can also occur at the C-8 position of 3-acetyl-7-hydroxycoumarin, leading to the introduction of various aminomethyl groups. rsc.orgrsc.org The synthesis of 8-substituted derivatives is of interest due to their biological activities. encyclopedia.pubnih.gov

Table 4: Examples of Substitutions on the Chromenone Ring

| Starting Material | Position(s) | Reaction/Reagent | Product Example | Reference(s) |

|---|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | C-6 and C-8 | Nitric acid, Sulfuric acid | 7-Hydroxy-4-methyl-8-nitrocoumarin | scispace.comresearchgate.net |

| 3-Acetyl-7-hydroxycoumarin | C-8 | Mannich reaction (e.g., diethylamine, formaldehyde) | 3-Acetyl-8-(diethylaminomethyl)-7-hydroxycoumarin | rsc.orgrsc.org |

| Resorcylaldehyde | C-3 | Perkin reaction (propionic anhydride) | 7-Hydroxy-3-methylcoumarin | bu.edu.eg |

| 2,4-Dihydroxybenzaldehyde | C-3 | Knoevenagel condensation (diethyl malonate) | Ethyl coumarin-3-carboxylate | sciensage.info |

Synthesis of Related Chromanones and Furochromenes

Modifications of the 7-hydroxycoumarin scaffold can extend to the saturation of the pyrone ring to form chromanones or the fusion of additional heterocyclic rings.

Chromanones : The synthesis of chromanone derivatives, which are hydrogenated versions of chromones or coumarins, is an important area of research. As previously mentioned, this compound can be synthesized from resorcinol via a two-step process involving esterification and intramolecular cyclization. google.com The related 7-hydroxychroman-4-one scaffold is also accessible from resorcinol and serves as a key intermediate for further synthesis. researchgate.netresearchgate.net A series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides have been synthesized by catalytic hydrogenation (10% Pd/C) of their corresponding chromene precursors. nih.govkoreascience.kr

Fused Ring Systems : The coumarin nucleus can be used to build more complex polycyclic structures. bu.edu.eg For instance, pyrano[3,2-c]coumarins can be synthesized from 4-hydroxycoumarin (B602359) and substituted chalcones at elevated temperatures. rsc.org While the direct synthesis of furochromenes from this compound is less commonly detailed, the general strategy of creating additional rings is a known approach to expand the chemical diversity of coumarin-based compounds. bu.edu.eg

Multicomponent Reaction Strategies for Diversification

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, valued for their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials in a single step. scielo.org.mxxjenza.org These reactions, where three or more reactants combine in a one-pot process to form a product that contains significant portions of all initial components, are particularly advantageous for creating libraries of structurally complex molecules. scielo.org.mx In the context of this compound and its derivatives (often represented by its tautomer, 7-hydroxycoumarin), MCRs provide efficient pathways to novel and highly functionalized chromene-based scaffolds. scielo.org.mxscielo.br

One notable strategy involves the three-component reaction between 7-hydroxycoumarin, dialkyl acetylenedicarboxylates, and alkyl isocyanides. scielo.org.mx The reaction proceeds through the initial formation of a reactive zwitterionic intermediate from the addition of the isocyanide to the acetylenic ester. This intermediate is then trapped by the acidic hydroxyl group of the coumarin. Subsequent intramolecular cyclization and rearrangement yield highly functionalized 2-amino-4H-pyrano[2,3-f]chromenes. scielo.org.mx For instance, the reaction of 7-hydroxycoumarin with dimethyl acetylenedicarboxylate (B1228247) and tert-butyl isocyanide produces dimethyl 8-(tert-butylamino)-2-oxo-2H,10H-pyrano[2,3-f]chromene-9,10-dicarboxylate in high yield. scielo.org.mx The outcome of the reaction can be dependent on the nature of the isocyanide; while tert-butyl and 1,1,3,3-tetramethylbutyl isocyanides lead to the formation of the fused 4H-chromene ring system, the use of cyclohexyl isocyanide under similar conditions results in the formation of linear 1-azabuta-1,3-diene derivatives instead of the cyclized product. scielo.org.mx

Another versatile three-component reaction for the diversification of the 7-hydroxycoumarin scaffold involves its reaction with dialkyl acetylenedicarboxylates and various aromatic aldehydes in the presence of a base like triethylamine (B128534) (NEt3). scielo.br This reaction is highly dependent on the electronic nature of the aldehyde. When electron-withdrawing groups (such as NO2 or CN) are present on the aromatic aldehyde, the reaction proceeds smoothly to afford novel, highly substituted coumarin derivatives in good yields. scielo.br However, the use of benzaldehyde (B42025) itself or aldehydes with electron-donating substituents does not yield the three-component adduct; instead, only a 1:1 adduct between the coumarin and the acetylenic ester is formed. scielo.br This highlights the specific scope and limitations of this particular MCR strategy.

These MCR strategies demonstrate the potential to rapidly build molecular complexity from the this compound core, providing access to a wide range of derivatives with diverse substitution patterns suitable for further chemical exploration.

Table 1: Examples of Multicomponent Reactions for the Diversification of 7-Hydroxycoumarin

| 7-Hydroxycoumarin Reactant | Reagent 1 | Reagent 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 7-Hydroxycoumarin | tert-Butyl isocyanide | Dimethyl acetylenedicarboxylate | Dimethyl 8-(tert-butylamino)-2-oxo-2H,10H-pyrano[2,3-f]chromene-9,10-dicarboxylate | 84% | scielo.org.mx |

| 7-Hydroxycoumarin | 1,1,3,3-Tetramethylbutyl isocyanide | Diethyl acetylenedicarboxylate | Diethyl 8-(2,4,4-trimethylpentan-2-ylamino)-2-oxo-2H,10H-pyrano[2,3-f]chromene-9,10-dicarboxylate | 75% | scielo.org.mx |

| 7-Hydroxy-4-methylcoumarin | p-Nitrobenzaldehyde | Dimethyl acetylenedicarboxylate | Dimethyl (2E)-2-[hydroxy(4-nitrophenyl)methyl]-3-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]but-2-enedioate | 60% | scielo.br |

| 7-Hydroxy-4-(trifluoromethyl)coumarin | p-Nitrobenzaldehyde | Diethyl acetylenedicarboxylate | Diethyl (2E)-2-[hydroxy(4-nitrophenyl)methyl]-3-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}but-2-enedioate | 58% | scielo.br |

Synthesis of Heterocyclic Derivatives (e.g., Chromanoisoxazoles, Aminothiazoles)

The this compound scaffold serves as a valuable starting point for the synthesis of more complex heterocyclic systems where the chroman ring is fused or appended to another heterocycle. These strategies often involve multi-step sequences that build upon the core structure.

Chromanoisoxazoles

The synthesis of chromanoisoxazoles typically begins with a functionalized chroman precursor, such as 7-hydroxy-6-acetyl-2,2-dimethylchroman. niscpr.res.inresearchgate.net This intermediate is prepared from resorcinol through acetylation followed by nuclear prenylation. niscpr.res.inresearchgate.net The key steps to construct the isoxazole (B147169) ring are:

Chalcone (B49325) Formation: The acetylchroman undergoes a Claisen-Schmidt condensation with various substituted aromatic aldehydes in the presence of a base like potassium hydroxide (B78521) in ethanol. This reaction yields chalcones (1,3-diaryl-2-propen-1-ones), which are crucial intermediates. niscpr.res.inresearchgate.net

Isoxazole Ring Cyclization: The purified chalcones are then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., KOH/EtOH). niscpr.res.inresearchgate.net This condensation and subsequent cyclization reaction, a (3+2) cycloaddition route, furnishes the final 3,5-disubstituted isoxazole ring attached to the chroman moiety. niscpr.res.in

This pathway allows for the synthesis of a variety of chromanoisoxazole derivatives, with diversity introduced through the choice of the substituted benzaldehyde used in the chalcone synthesis step. niscpr.res.in

Table 2: Synthesis of Chromanoisoxazole Derivatives

| Chalcone Precursor | Reagent | Synthesized Chromanoisoxazole | Reference |

|---|---|---|---|

| Chalcone from 7-hydroxy-6-acetyl-2,2-dimethylchroman and 4-hydroxybenzaldehyde | Hydroxylamine hydrochloride | 3-(4'-hydroxyphenyl)-5-(2",2"-dimethyl-7"-hydroxychroman)isoxazole | niscpr.res.in |

| Chalcone from 7-hydroxy-6-acetyl-2,2-dimethylchroman and 4-methoxybenzaldehyde | Hydroxylamine hydrochloride | 3-(4'-methoxyphenyl)-5-(2",2"-dimethyl-7"-hydroxychroman)isoxazole | niscpr.res.in |

| Chalcone from 7-hydroxy-6-acetyl-2,2-dimethylchroman and 4-N,N-dimethylaminobenzaldehyde | Hydroxylamine hydrochloride | 3-(4'-N,N-dimethylaminophenyl)-5-(2",2"-dimethyl-7"-hydroxychroman)isoxazole | niscpr.res.in |

| Chalcone from 7-hydroxy-6-acetyl-2,2-dimethylchroman and 2-nitrobenzaldehyde | Hydroxylamine hydrochloride | 3-(2'-nitrophenyl)-5-(2",2"-dimethyl-7"-hydroxychroman)isoxazole | niscpr.res.in |

Aminothiazoles

Aminothiazole derivatives of this compound are efficiently prepared using the well-established Hantzsch thiazole (B1198619) synthesis. researchgate.net This method involves the reaction between an α-haloketone and a thiourea (B124793) derivative. The synthesis is typically carried out as follows:

Preparation of the α-Haloketone: The starting material is 4-hydroxy-2H-chromen-2-one (a tautomer of the title compound). This is first acetylated at the C3 position and subsequently brominated to yield 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one. This α-haloketone is the key electrophilic component for the Hantzsch reaction. researchgate.net

Hantzsch Reaction: The 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one is then reacted with various substituted or unsubstituted thioureas in a suitable solvent like refluxing ethanol. researchgate.net The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aminothiazole ring directly attached at the C3 position of the coumarin core. researchgate.netmdpi.com

This method provides a straightforward and efficient route to a library of 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivatives, with structural diversity achieved by varying the substituents on the thiourea reactant. researchgate.net

Table 3: Synthesis of Aminothiazole Derivatives of 4-Hydroxy-2H-chromen-2-one

| α-Haloketone | Thiourea Derivative | Synthesized Aminothiazole Product | Reference |

|---|---|---|---|

| 3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one | 4-Nitrophenylthiourea | 4-Hydroxy-3-[2-(4-nitrophenylamino)-thiazol-4-yl]-2H-chromen-2-one | researchgate.net |

| 3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one | m-Tolylthiourea | 4-Hydroxy-3-(2-m-tolylaminothiazol-4-yl)-2H-chromen-2-one | researchgate.net |

| 3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one | N,N-Diethylthiourea | 3-(2-Diethylamino-thiazol-4-yl)-4-hydroxy-2H-chromen-2-one | researchgate.net |

| 3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one | N-Acetyl-N'-phenylthiourea | N-[4-(4-Hydroxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl]-N-phenylacetamide | researchgate.net |

Biological Activities and Pharmacological Mechanisms of 7 Hydroxychroman 2 One and Its Derivatives

Anticancer and Antitumor Research

Derivatives of 7-Hydroxychroman-2-one have demonstrated notable potential in anticancer research, exhibiting cytotoxic effects against various cancer cell lines through multiple mechanisms.

Mechanisms of Cytotoxicity (e.g., Apoptosis Induction, Cell Cycle Arrest)

The cytotoxic activity of this compound derivatives is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest, which are crucial for controlling the proliferation of cancer cells.

Apoptosis Induction:

7-Hydroxycoumarin , a key related structure, has been shown to induce apoptosis in cisplatin-resistant ovarian cancer cells. This process is linked to the activation of the caspase cascade, which are key proteases in the execution of apoptosis. nih.govajol.inforesearchgate.net Studies have demonstrated that treatment with 7-hydroxycoumarin leads to an increase in the expression of pro-apoptotic proteins.

Derivatives such as 7,8-dihydroxy-4-methylcoumarin have been found to induce apoptosis in human leukemic cells. conicet.gov.ar This effect is mediated by the activation of stress-related signaling pathways. conicet.gov.ar

Some coumarin (B35378) derivatives trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant for the initiation of the mitochondrial apoptotic pathway.

The induction of apoptosis by certain coumarin derivatives is also linked to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. mdpi.com

Cell Cycle Arrest:

7-Hydroxycoumarin has been observed to cause cell cycle arrest in the G1 phase in lung carcinoma cell lines, thereby inhibiting the transition of cells into the DNA synthesis (S) phase. nih.govresearchgate.netnih.gov

In cisplatin-resistant ovarian cancer cells, 7-hydroxycoumarin induces cell cycle arrest at the G2/M phase. ajol.inforesearchgate.net This is achieved by down-regulating the expression of regulatory proteins that are essential for the entry of cells into mitosis. ajol.info

A derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one , has been shown to arrest cells in the G2/M phase of the cell cycle. nih.gov

The ability of these compounds to halt the cell cycle at specific checkpoints prevents the uncontrolled division of cancer cells, contributing to their anticancer effect.

| Compound | Cancer Cell Line | IC50 Value | Observed Mechanism |

|---|---|---|---|

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (gastric carcinoma) | 2.63 ± 0.17 µM | G2/M phase cell cycle arrest and apoptosis induction nih.gov |

| Coumarin A | A-549 (lung cancer) | 3.2 µM | Cytotoxicity nih.gov |

| Coumarin A | MCF-7 (breast cancer) | 2.8 µM | Cytotoxicity nih.gov |

| 3-benzylidenechroman-4-one derivative (4a) | K562 (erythroleukemia), MDA-MB-231 (breast cancer), SK-N-MC (neuroblastoma) | ≤ 3.86 µg/ml | Cytotoxicity mums.ac.ir |

| 7-hydroxy-4-phenyl-2H-chromen-2-one linked 1,2,4-triazole (B32235) derivatives | Various human cancer cell lines | Variable | Cytotoxicity, with some analogues showing better activity than the parent compound nih.gov |

Enzyme and Receptor Targeting in Oncogenesis (e.g., Dipeptidyl Peptidase III (DPP III) Inhibition, Aromatase (CYP19A1) Inhibition)

Targeting specific enzymes and receptors involved in cancer development is another key anticancer strategy of this compound derivatives.

Dipeptidyl Peptidase III (DPP III) Inhibition:

DPP III is a zinc-dependent exopeptidase implicated in processes like pain modulation and blood pressure regulation, and its involvement in cancer is an area of active research. nih.govnih.gov

3-benzoyl-7-hydroxy-2H-chromen-2-one has been identified as a potent inhibitor of human DPP III (hDPP III), with an IC50 value of 1.10 μM. nih.govnih.govmdpi.comresearchgate.net The hydroxyl group at the 7-position is crucial for its inhibitory activity. nih.gov

The inhibition of DPP III by this coumarin derivative highlights a potential therapeutic avenue for cancers where this enzyme is overactive.

Aromatase (CYP19A1) Inhibition:

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens and a major target in the treatment of hormone-dependent breast cancer. jst.go.jpnih.govacs.org

Several coumarin derivatives have been investigated for their aromatase inhibitory activity. For instance, 7-(pyridin-3-yl)coumarin and 7,7'-diethylamino-3,3'-biscoumarin have shown potent inhibition with IC50 values of 30.3 nM and 28.7 nM, respectively. nih.gov

Another derivative, N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide , exhibited an IC50 value of 4.5 µM. jst.go.jp

A novel inhibitor based on coumarin and imidazole (B134444) substructures, N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-6-chloro-2-oxo-2H-chromen-2-one , showed a high potency with an IC50 value of 271 ± 51 nM. acs.org

The inhibition of aromatase by these compounds reduces estrogen production, thereby suppressing the growth of estrogen-receptor-positive breast cancer cells.

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| 3-benzoyl-7-hydroxy-2H-chromen-2-one | Human Dipeptidyl Peptidase III (hDPP III) | 1.10 µM nih.govnih.govmdpi.comresearchgate.net |

| 7-(pyridin-3-yl)coumarin | Aromatase (CYP19A1) | 30.3 nM nih.gov |

| 7,7'-diethylamino-3,3'-biscoumarin | Aromatase (CYP19A1) | 28.7 nM nih.gov |

| N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide | Aromatase (CYP19A1) | 4.5 µM jst.go.jp |

| N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-6-chloro-2-oxo-2H-chromen-2-one | Aromatase (CYP19A1) | 271 ± 51 nM acs.org |

Modulation of Signaling Pathways Implicated in Cancer Progression

This compound derivatives can influence various intracellular signaling pathways that are often dysregulated in cancer.

The pro-apoptotic effect of 7,8-dihydroxy-4-methylcoumarin in human leukemic cells is mediated by the activation of the JNK (c-Jun N-terminal kinases) pathway and the inhibition of the ERK1/2 (extracellular signal-regulated kinases 1/2) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) pathways. conicet.gov.ar These pathways are critical for cell survival and proliferation, and their modulation can lead to cancer cell death. conicet.gov.ar

Furthermore, this derivative was found to down-regulate the proto-oncogene c-myc and induce the cell cycle inhibitor p21WAF1/CIP1, further contributing to its anticancer effects. conicet.gov.ar

Coumarin derivatives have also been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival. conicet.gov.ar

Antioxidant Potential and Oxidative Stress Mitigation

In addition to their anticancer properties, this compound and its derivatives exhibit significant antioxidant activities, which are crucial for protecting cells from damage caused by oxidative stress.

Free Radical Scavenging Mechanisms

The antioxidant activity of these compounds is largely attributed to their ability to scavenge free radicals.

The hydroxyl group on the chroman-2-one core plays a vital role in the free radical scavenging activity. koreascience.kr

A series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides were synthesized and showed potent inhibition of lipid peroxidation, a key process in oxidative cell damage. koreascience.kr The length of the N-alkyl side chain was found to influence the antioxidant activity. koreascience.kr

The mechanism of action often involves hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.

| Compound Series | Antioxidant Assay | Key Findings |

|---|---|---|

| 7-hydroxychroman-2-carboxylic acid N-alkyl amides | Inhibition of lipid peroxidation | Derivatives with nonyl, decyl, and undecyl side chains were three times more potent than the standard antioxidant trolox. koreascience.kr |

| Chromeno-pyrimidine derivatives | DPPH radical scavenging | Compound CP-2 showed high antiradical power with an IC50 of 3.5 µM. researchgate.net |

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2/ARE Pathway Activation, Heme Oxygenase-1 Upregulation)

Beyond direct radical scavenging, these compounds can also enhance the cell's own antioxidant defense systems.

Nrf2/ARE Pathway Activation:

The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a primary regulator of cellular resistance to oxidative stress. nih.govnih.govresearchgate.net

Several coumarin derivatives, including esculetin (B1671247) , daphnetin , and umbelliferone (B1683723) (7-hydroxycoumarin) , have been shown to activate the Nrf2 signaling pathway. nih.govnih.govmdpi.com

Activation of Nrf2 leads to the increased expression of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). researchgate.netnih.govresearchgate.net

7-Hydroxycoumarin has been shown to upregulate Nrf2 and HO-1, which contributes to its protective effects against cisplatin-induced oxidative stress and kidney injury. researchgate.netnih.gov

Heme Oxygenase-1 (HO-1) Upregulation:

HO-1 is an enzyme that degrades heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have cytoprotective effects. acs.org

The upregulation of HO-1 is a key mechanism by which 7-hydroxycoumarin derivatives mitigate oxidative stress. researchgate.netnih.govresearchgate.net

Studies have shown that 7-hydroxycoumarin treatment enhances the expression of HO-1, contributing to its antioxidant and anti-inflammatory properties. researchgate.netresearchgate.net

Inhibition of Lipid Peroxidation

The structural framework of this compound is a key contributor to its antioxidant properties, particularly its ability to inhibit lipid peroxidation. This process, a chain reaction of oxidative degradation of lipids, is a primary contributor to cellular damage. The hydroxyl group at the 7-position is crucial for this activity. vulcanchem.com

A study involving a series of synthesized 7-hydroxychroman-2-carboxylic acid N-alkyl amides demonstrated significant inhibitory effects on lipid peroxidation in rat brain homogenates, a process initiated by Fe2+ and ascorbic acid. researchgate.netkoreascience.krnih.gov Notably, derivatives with longer alkyl side chains (nonyl, decyl, and undecyl) on the amide nitrogen exhibited potency three times greater than that of Trolox, a well-known antioxidant standard. researchgate.netkoreascience.krnih.gov In contrast, the related 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides were found to be less active, highlighting the importance of the saturated chroman ring in this specific antioxidant mechanism. researchgate.netkoreascience.krnih.gov

Derivatives such as 3-butanoyl-7-hydroxy-2H-chromen-2-one also exhibit strong antioxidant properties by inhibiting lipid peroxidation, which helps protect cells from the oxidative stress implicated in numerous diseases. Similarly, other coumarin derivatives have been noted for their capacity to inhibit lipid peroxidation and scavenge reactive oxygen species. ontosight.aimdpi.com This protective effect is a critical aspect of their potential therapeutic applications.

| Compound Class | Key Structural Feature | Lipid Peroxidation Inhibition | Reference |

| 7-hydroxychroman-2-carboxylic acid N-alkyl amides | Nonyl, decyl, undecyl side chains | 3 times more potent than Trolox | researchgate.netkoreascience.krnih.gov |

| 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides | Chromone (B188151) ring system | Less active | researchgate.netkoreascience.krnih.gov |

| 3-butanoyl-7-hydroxy-2H-chromen-2-one | Butanoyl group at C3 | Strong inhibition |

Anti-inflammatory Investigations

Inhibition of Pro-inflammatory Mediators (e.g., Cytokines, Cyclooxygenase (COX), Lipoxygenase (LOX))

Derivatives of this compound have demonstrated significant anti-inflammatory potential through the inhibition of key pro-inflammatory mediators. For instance, 3-butanoyl-7-hydroxy-2H-chromen-2-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and downregulating the expression of cyclooxygenase (COX) enzymes.

Studies on various coumarin derivatives have reinforced these findings. 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one is known to suppress the protein expression of inducible nitric oxide synthase (iNOS) and COX-2. aimspress.com Other coumarins, such as daphnetin, have been reported to significantly decrease the expression of pro-inflammatory cytokines. aimspress.com The anti-inflammatory effects of chromen-2-one derivatives are often linked to their ability to inhibit enzymes involved in inflammatory pathways. This modulation of inflammatory mediators is a central mechanism of their anti-inflammatory action. clinmedjournals.orgfrontiersin.org

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB Pathway)

The anti-inflammatory activities of this compound derivatives are frequently mediated by their influence on crucial inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a primary regulator of pro-inflammatory gene expression. clinmedjournals.orgnih.gov

Research indicates that 3-butanoyl-7-hydroxy-2H-chromen-2-one exerts its anti-inflammatory effects by inhibiting NF-κB signaling. This mechanism is a common theme among bioactive coumarins. Daphnetin, a 7,8-dihydroxy derivative, has been shown to reduce the expression of Toll-like receptor 4 (TLR4) and subsequently inhibit the activation of the NF-κB signaling pathway. aimspress.com Similarly, the protective effects of other coumarin derivatives have been associated with the downregulation of NF-κB and related pathways like the NLRP3 inflammasome. nih.gov The ability of these compounds to modulate the NF-κB pathway underscores their potential as anti-inflammatory agents. mdpi.commdpi.com

Antimicrobial Efficacy

Antibacterial Activity against Gram-positive and Gram-negative Strains

Derivatives based on the 7-hydroxychroman scaffold have been the subject of extensive research for their antibacterial properties against a spectrum of pathogens. Studies have shown that the 7-hydroxy group is a determining factor for antibacterial activity. nih.govacs.org

For example, 7-hydroxy-4-chromanone derivatives have demonstrated potent activity against Gram-positive bacteria. nih.govacs.org The introduction of a 5-hydroxy group to the 7-hydroxy-4-chromanone structure was found to significantly enhance activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org In one study, a 7-hydroxy-4-chromanone derivative showed a minimum inhibitory concentration (MIC) range of 3.13–12.5 μg/mL against tested Gram-positive bacteria. nih.govacs.org

Other derivatives, such as those of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, have also been synthesized and evaluated for their antimicrobial action against both Gram-positive and Gram-negative bacteria. nih.gov Schiff base derivatives of 3-acetyl-7-hydroxy-2H-chromen-2-one displayed strong antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 15.625 to 125 µM. The compound 7-(hydroxy)coumarin, synthesized via a Knoevenagel reaction, showed strong inhibitory activity against Staphylococcus aureus (Gram-positive) and Shigella flexneri (Gram-negative), with a 20% concentration yielding an inhibition zone of 24.55 mm and 20.43 mm, respectively. sunankalijaga.org Furthermore, 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride (B599025) was effective against Staphylococcus aureus with an MIC of 3.12 µg/mL. vulcanchem.com

| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference |

| 7-hydroxy-4-chromanone derivative | Gram-positive bacteria | MIC: 3.13–12.5 μg/mL | nih.govacs.org |

| 5,7-dihydroxy-4-chromanone derivatives | MRSA | Enhanced activity vs. 7-OH analogs | nih.govacs.org |

| Schiff bases of 3-acetyl-7-hydroxy-2H-chromen-2-one | S. aureus, E. faecalis | MIC: 15.625–125 µM | |

| 7-(hydroxy)coumarin | S. aureus, S. flexneri | Strong inhibition at 20% concentration | sunankalijaga.org |

| 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one | S. aureus | MIC: 3.12 µg/mL | vulcanchem.com |

Antifungal and Antiviral Properties

The this compound scaffold is also a promising basis for the development of agents with antifungal and antiviral efficacy. rsc.org

In terms of antifungal activity, fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety have been synthesized and evaluated. One such compound, 5f , emerged as a promising fungicide candidate against Botrytis cinerea with an EC₅₀ value of 5.75 μg/mL, which was significantly better than the standards Osthole and Azoxystrobin. nih.gov This same compound also showed notable activity against Rhizoctorzia solani. nih.gov Schiff bases derived from 3-acetyl-4-hydroxy-2H-chromen-2-one have also been tested against various fungi, including Aspergillus niger and Penicillium chrysogenum, showing encouraging results. jocpr.comjocpr.com Additionally, 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one dihydrochloride was active against Candida albicans with an MIC of 6.25 µg/mL. vulcanchem.com

Regarding antiviral properties, various coumarin derivatives have been recognized for their potential, including activity against HIV. jocpr.com Specifically, neoflavonoids, which include 4-phenylchromen-2-one derivatives, have been investigated as inhibitors of HIV-1 replication by targeting the Tat and NF-κB pathways. mdpi.com

| Compound/Derivative Class | Target Organism | Activity (EC₅₀ / MIC) | Reference |

| Fluorinated 7-hydroxycoumarin derivative (5f ) | Botrytis cinerea (fungus) | EC₅₀: 5.75 μg/mL | nih.gov |

| Fluorinated 7-hydroxycoumarin derivative (5f ) | Rhizoctorzia solani (fungus) | EC₅₀: 28.96 μg/mL | nih.gov |

| Schiff bases of 3-acetyl-4-hydroxy-2H-chromen-2-one | Aspergillus species (fungi) | Encouraging activity | jocpr.comjocpr.com |

| 4-[(4-benzylpiperazin-1-yl)methyl]-6-ethyl-7-hydroxy-2H-chromen-2-one | Candida albicans (fungus) | MIC: 6.25 µg/mL | vulcanchem.com |

| 4-phenylchromen-2-one derivatives | HIV-1 | Inhibitory activity | mdpi.com |

Mechanisms of Microbial Growth Inhibition

Derivatives of the chroman scaffold, to which this compound belongs, have been shown to exert their antibacterial effects through a multi-targeted approach. Key mechanisms include the disruption of the bacterial cell membrane's integrity and the inhibition of essential biosynthetic processes. acs.orgacs.org

Membrane Potential Dissipation: A critical mechanism of action for some chromanone derivatives is the dissipation of the bacterial membrane potential. acs.orgacs.org The membrane potential is essential for vital cellular functions, including ATP synthesis, nutrient transport, and maintaining intracellular pH. nih.gov By disrupting this potential, these compounds effectively compromise the cell's energy production and transport systems, leading to bacterial death. acs.orgacs.orgnih.gov This effect is often linked to the presence of a free phenol (B47542) hydroxy group, which contributes to the compound's ability to interact with and disrupt the lipid bilayer of the bacterial membrane. acs.org

Macromolecular Biosynthesis Inhibition: Following the dissipation of membrane potential, a subsequent effect observed is the inhibition of macromolecular biosynthesis. acs.orgacs.org This includes the halting of processes like the synthesis of DNA, RNA, and proteins, which are fundamental for bacterial growth and replication. The disruption of these pathways is a direct consequence of the compromised cellular energy state and integrity caused by membrane potential dissipation. acs.orgacs.org

DNA Topoisomerase IV Inhibition: Certain chromanone derivatives have been identified as inhibitors of DNA topoisomerase IV. acs.orgacs.org Topoisomerase IV is a type II topoisomerase crucial for DNA replication, particularly in the segregation of newly replicated daughter chromosomes in bacteria. nih.govwikipedia.orgmdpi.com By inhibiting this enzyme, the compounds prevent proper DNA decatenation, leading to tangled chromosomes and ultimately blocking cell division. acs.orgacs.orgnih.gov This inhibition suggests a complex mechanism of action that goes beyond simple membrane disruption. acs.orgacs.org For instance, some inhibitors of topoisomerase IV have demonstrated potent activity with IC50 values in the sub-micromolar range. medchemexpress.com

Neurological and Enzyme Modulatory Activities

Derivatives of this compound have emerged as significant inhibitors of cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases like Alzheimer's disease. mdpi.commdpi.com The inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive functions. mdpi.comscielo.org.conih.gov

Research has demonstrated that specific synthetic derivatives show potent inhibitory activity. For example, certain 7-hydroxy-chromone derivatives bearing a pyridine (B92270) moiety have displayed strong inhibition against both AChE and BuChE. researchgate.net In one study, compounds showed AChE inhibition with IC50 values as low as 0.71 µM and remarkable BuChE inhibition with an IC50 of 0.006 µM. researchgate.net The presence of multiple hydroxyl groups on the phenolic structure is believed to enhance the inhibitory action due to a stronger binding capacity to the enzymes. scielo.org.co Some coumarin derivatives have been noted for their dual inhibition of both enzymes, while others exhibit selectivity. mdpi.comnih.govresearchgate.net For instance, certain cymserine (B1245408) analogs were developed as potent and selective inhibitors of BChE. nih.gov

| Compound Class | Target Enzyme(s) | Reported IC50 Values | Reference |

| 7-hydroxy-chromone derivatives with pyridine moiety | AChE | 0.71 µM - 9.8 µM | researchgate.net |

| 7-hydroxy-chromone derivatives with pyridine moiety | BuChE | 0.006 µM - 1.9 µM | researchgate.net |

| Cymserine analogs | BChE | Potent and selective | nih.gov |

| Synthetic coumarin-chalcone hybrid LM-031 | Cholinesterases | Not specified | mdpi.com |

| 7-hydroxyflavone | COX-1 | Not specified | nih.gov |

Beyond enzyme inhibition, derivatives of this compound have demonstrated neuroprotective properties. mdpi.comontosight.ai These effects are crucial in the context of neurodegenerative diseases, which are often characterized by oxidative stress and neuronal cell death. researchgate.net The core structure of these compounds, particularly the hydroxyl group, allows them to act as antioxidants, scavenging free radicals and reducing oxidative stress. lookchem.com

Studies have shown that synthetic coumarin derivatives can protect neuronal cells from toxicity induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. mdpi.com For example, new coumarin derivatives, ZN014 and ZN015, were found to reduce Aβ aggregation, reactive oxygen species (ROS), and caspase-1 activity in neuronal cell lines. mdpi.com They also promoted neurite outgrowth, indicating a potential for repairing damaged neuronal networks. mdpi.com The neuroprotective mechanisms are often linked to the modulation of signaling pathways such as the CREB and BDNF/TrkB pathways, which are vital for neuronal survival and plasticity. mdpi.com

The structural framework of chromanones is also being explored for its potential in developing antiepileptic drugs (AEDs). uthscsa.eduresearchgate.netcochrane.org Epilepsy is a neurological disorder characterized by recurrent seizures, and while many AEDs exist, the search for compounds with improved efficacy and fewer side effects is ongoing. researchgate.netpracticalneurology.comfrontiersin.org Research into drug combinations has shown that using AEDs with different mechanisms of action can be more effective. uthscsa.edu While direct research on this compound in epilepsy is not extensively documented in the provided results, the broader class of chromanones and related flavonoids are of interest in medicinal chemistry for their diverse biological activities, which could extend to anticonvulsant properties.

Other Pharmacological Effects

Coumarin derivatives are well-known for their anticoagulant effects, with warfarin (B611796) being a prominent example. nih.gov This activity stems from their ability to interfere with the vitamin K cycle, which is essential for the synthesis of several clotting factors in the liver. nih.govresearchgate.net Research has been conducted on various 4-hydroxycoumarin (B602359) derivatives to evaluate their anticoagulant potential. researchgate.netnih.gov

In one study, sixteen 4-hydroxycoumarin derivatives with polar substituents at the C-3 position were investigated. researchgate.netnih.gov All tested compounds showed enhanced anticoagulant activity in vitro. researchgate.netnih.gov Four of these derivatives also demonstrated in vivo anticoagulant activity in rats, with the most active compound, designated 2b, resulting in a prothrombin time (PT) of 30.0 seconds. researchgate.netnih.gov Another study evaluated 3-(1-aminoethylidene)chroman-2,4-diones and found two compounds with remarkable in vivo activity, achieving prothrombin times of 90 and 130 seconds after seven days of application. researchgate.net Molecular docking studies suggest that these compounds interact with the active site of the vitamin K epoxide reductase complex 1 (VKORC1) enzyme. researchgate.netresearchgate.netnih.gov

Antidiabetic and Glycosidase Inhibition

Derivatives of this compound, also known as 7-hydroxycoumarin or umbelliferone, have been investigated for their potential in managing diabetes. A primary mechanism of action explored is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to a reduction in postprandial hyperglycemia, a key concern in diabetes management.

Research has identified specific derivatives with notable inhibitory activity. For instance, 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one has been studied for its potential to inhibit both α-amylase and α-glucosidase. mdpi.com Similarly, in silico and in vitro studies have highlighted 3-(3-(3,4-Dihydroxybenzyl)-7-hydroxychroman-4-one as a novel inhibitor of both α-amylase (α-AE) and α-glucosidase (α-GE). grafiati.com This compound was identified from Apis mellifera propolis and showed strong binding affinity to the catalytic residues of these enzymes.

Beyond direct enzyme inhibition, other mechanisms have been proposed. Studies on monoterpene-substituted 7-hydroxycoumarins revealed hypoglycemic action in animal models. nih.gov The potential mechanism for these compounds may involve the inhibition of Dipeptidyl peptidase-4 (DPP-IV), another important target in diabetes therapy. nih.gov The structural modifications of the basic coumarin backbone, such as the type and position of substituents, significantly influence the antidiabetic action. For example, 3-arylcoumarin derivatives featuring a hydroxyl group at the C-7 position have demonstrated significant inhibitory activity against α-glucosidase. nih.gov

Table 1: Antidiabetic and Glycosidase Inhibitory Activity of this compound Derivatives

| Compound/Derivative | Target Enzyme(s) | Observed Effect/Finding | Reference(s) |

| 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one | α-amylase, α-glucosidase | Investigated for potential enzyme inhibition to manage blood sugar. | mdpi.com |

| 3-(3-(3,4-Dihydroxybenzyl)-7-hydroxychroman-4-one | α-amylase (α-AE), α-glucosidase (α-GE) | Identified as a novel inhibitor with stable binding to both enzymes. | grafiati.com |

| Monoterpene-substituted 7-hydroxycoumarins | Dipeptidyl peptidase-4 (DPP-IV), α-glucosidase | Exhibited in vivo hypoglycemic action; DPP-IV inhibition suggested as a possible mechanism. | nih.gov |

| 3-Arylcoumarin derivatives with 7-hydroxyl group | α-glucosidase | Showed significant inhibitory activity against the enzyme. | nih.gov |

Anti-Allergic Responses

The coumarin scaffold, including this compound (umbelliferone), is recognized for its role in mitigating allergic and inflammatory responses. mdpi.com The mechanism often involves the stabilization of mast cells and the inhibition of the release of inflammatory mediators like histamine (B1213489). rsc.orgnih.gov Allergic reactions are frequently driven by the degranulation of mast cells, which releases histamine and pro-inflammatory cytokines, leading to allergy symptoms. nih.gov

Studies have shown that 7-hydroxycoumarin itself can inhibit the release of histamine from rat basophilic leukemia (RBL-2H3) cells, indicating that the hydroxyl group at the C-7 position is beneficial for this activity. tandfonline.com Furthermore, research on umbelliferone has demonstrated its effectiveness against histamine-induced ear edema in mice. nih.gov

Various derivatives have been synthesized and evaluated for enhanced anti-allergic effects. Scopoletin (6-methoxy-7-hydroxycoumarin), a closely related natural derivative, was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial for sustaining allergic inflammation. nih.gov Other coumarins isolated from Angelica dahurica were able to reduce the release of histamine, with some furanocoumarin derivatives showing particular potency. nih.govnih.gov Synthetic derivatives, such as N-benzylpiperazino derivatives of 3-nitro-4-hydroxycoumarin, have been developed to possess dual functions, acting as both H1-antihistamine agents and mast cell stabilizers. nih.gov This dual activity allows them to block the action of already released histamine and prevent further degranulation of mast cells. nih.gov

Table 2: Anti-Allergic Activities of this compound and its Derivatives

| Compound/Derivative | Mechanism of Action | Model/System | Reference(s) |

| 7-Hydroxycoumarin (Umbelliferone) | Inhibition of histamine release. | RBL-2H3 cells. | tandfonline.com |

| Scopoletin (6-methoxy-7-hydroxycoumarin) | Inhibition of pro-inflammatory cytokine (TNF-α, IL-6) production. | HMC-1 cells. | nih.gov |

| Coumarins from Angelica dahurica | Reduction of histamine release. | In vitro studies. | nih.govnih.gov |

| N-benzylpiperazino derivatives of 3-nitro-4-hydroxycoumarin | H1-antihistamine activity and mast cell stabilization. | Guinea pig ileum and rat passive peritoneal anaphylaxis (PPA) test. | nih.gov |

| Dicoumarin derivatives | Inhibition of degranulation. | RBL-2H3 cells and mouse bone-marrow-derived mast cells (mBMMCs). | mdpi.com |

Fluorescent Probe Applications in Biological Systems

The inherent fluorescence of the this compound (7-hydroxycoumarin) scaffold makes it a valuable core structure for the development of fluorescent probes for biological imaging and sensing. mdpi.com The hydroxyl group at the C-7 position is particularly important as it can be chemically modified to create sensors that exhibit a fluorescent response upon interaction with a specific analyte. This "turn-on" or "turn-off" fluorescence mechanism allows for the detection and quantification of various biologically significant molecules and ions.

Derivatives of this compound have been engineered for high sensitivity and selectivity. For example, 3-acetyl-7-hydroxy-2H-chromen-2-one has been utilized as a fluorescent probe for detecting hydrogen peroxide (H₂O₂) in biological systems. nih.gov The 7-hydroxy group in this compound is also critical for pH-dependent fluorescence, enabling its use in the dual sensing of glutathione (B108866) and acidic pH levels. nih.gov

Other sophisticated probes have been developed for detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various pathological conditions. A boronate-based probe derived from 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one was designed for the detection of peroxynitrite (ONOO⁻) and hypochlorite (B82951) (HOCl). mdpi.com The probe reacts with these oxidants to form the highly fluorescent phenolic product, 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH), allowing for their detection in biological settings. mdpi.com Furthermore, fluorinated derivatives, such as monofluorinated 7-hydroxycoumarin-3-carboxamides, have been synthesized as cell-permeable probes to facilitate the quantitative analysis of intracellular small molecule-protein interactions, such as the binding of drugs to microtubules in living cells. nih.gov

Table 3: Fluorescent Probe Applications of this compound Derivatives

| Probe Derivative | Target Analyte(s) | Biological Application | Reference(s) |

| 3-Acetyl-7-hydroxy-2H-chromen-2-one | Hydrogen Peroxide (H₂O₂), Glutathione, pH | Sensing H₂O₂ in biological systems; dual sensing of glutathione and acidic pH. | nih.gov |

| 3-(2-Benzothiazolyl)-7-coumarin boronic acid (BC-BA) | Peroxynitrite (ONOO⁻), Hypochlorite (HOCl) | Detection of inflammatory oxidants in biological settings. | mdpi.com |

| Monofluorinated 7-hydroxycoumarin-3-carboxamides | Intracellular proteins (e.g., microtubules) | Imaging microtubules and quantifying small molecule-protein interactions in living cells. | nih.gov |

Structure Activity Relationship Sar Studies of 7 Hydroxychroman 2 One Derivatives

Impact of Hydroxyl Group Position and Modifications on Biological Potency

The position of the hydroxyl (-OH) group on the chroman-2-one scaffold is a critical determinant of biological activity. Studies on various hydroxycoumarin derivatives have demonstrated that the location of this functional group significantly influences their antioxidant and other pharmacological properties. tandfonline.combiruni.edu.trnih.govbohrium.com

For instance, in the context of antioxidant activity, the position of the hydroxyl group affects the molecule's ability to scavenge free radicals. bohrium.com Theoretical studies have indicated that among different hydroxycoumarin isomers, 6-hydroxychroman-2-one and 7-hydroxychroman-2-one are effective free radical scavengers. bohrium.com The presence of a hydroxyl group at the 7-position, as in the parent compound, is a frequent feature in naturally occurring coumarins and is associated with enhanced biological activities.

Furthermore, the introduction of additional hydroxyl groups can significantly enhance potency. For example, the presence of a second hydroxyl group, creating a dihydroxy substitution pattern, has been shown to improve antibacterial and antioxidant activities. nih.govontosight.ainih.gov Specifically, 4-arylcoumarins with two ortho-hydroxyl groups exhibit stronger radical scavenging properties. nih.gov The addition of a 5-hydroxy group to 7-hydroxy-4-chromanones has been found to significantly improve antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, the presence of an intramolecular hydrogen bond between a 5-hydroxy group and the 4-carbonyl group can sometimes lead to a decrease in activity. nih.gov

Modifications to the hydroxyl group, such as O-alkylation or O-acylation, also play a crucial role in modulating biological effects. For example, the synthesis of O-aminoalkyl substituted 7-hydroxycoumarins has yielded compounds with notable antibacterial and anticancer properties. nih.gov The nature of the alkyl chain and the amino group in these derivatives are key factors in their activity. nih.gov

Table 1: Impact of Hydroxyl Group Position on Antibacterial Activity of Chromanone Derivatives

| Compound/Modification | Base Scaffold | Hydroxyl Group Position(s) | Observed Biological Effect |

|---|---|---|---|

| 5,7-dihydroxy-4-chromanones | 4-Chromanone (B43037) | 5-OH, 7-OH | Enhanced antibacterial activity against MRSA compared to 7-hydroxy analogs. nih.gov |

| 6-hydroxy-4-chromanone | 4-Chromanone | 6-OH | Demonstrated potent antibacterial activities. nih.gov |

| 5-hydroxy-4-chromanone | 4-Chromanone | 5-OH | Inactive, potentially due to intramolecular hydrogen bonding. nih.gov |

| 7,8-dihydroxy-4-phenylcoumarin | 4-Phenylcoumarin | 7-OH, 8-OH | Exhibits antioxidant and anti-inflammatory properties. ontosight.ai |

| 4-arylcoumarins with ortho-dihydroxy groups | 4-Arylcoumarin | Ortho on aryl ring | Stronger radical scavenging properties. nih.gov |

Influence of Substituents on the Chromenone Ring System

Substituents on the chromenone ring system, beyond the hydroxyl group, exert a profound influence on the biological profile of this compound derivatives. The nature, size, and position of these substituents can affect properties such as lipophilicity, electronic distribution, and steric interactions, all of which are critical for pharmacological activity. tandfonline.combiruni.edu.trnih.gov

For instance, the introduction of a phenyl group at the 4-position of the coumarin (B35378) skeleton is a common modification that often leads to enhanced biological activity. ontosight.aidrugbank.com The substitution pattern on this phenyl ring is also crucial. tandfonline.combiruni.edu.trresearchgate.net Studies on 4-arylcoumarins have shown that hydroxyl substitutions on both the coumarin and the aryl ring enhance biological activity. tandfonline.combiruni.edu.tr

In the context of antibacterial activity, hydrophobic substituents at the 2-position of the 4-chromanone scaffold have been shown to enhance activity, particularly against Gram-positive bacteria. nih.govacs.org Alkyl groups, for example, are often more effective than aryl groups in this position. acs.org

The introduction of halogens, such as bromine or chlorine, at various positions on the chromenone ring can also modulate activity. A bromine atom at the 7-position, for example, introduces electronic and steric effects that can influence reactivity and intermolecular interactions. Similarly, a chloro group at the 6-position of 7-hydroxychromen-2-one creates an electron-deficient aromatic system, which can enhance reactivity.

Table 2: Influence of Chromenone Ring Substituents on Biological Activity

| Compound Class | Position of Substituent | Type of Substituent | Impact on Biological Activity |

|---|---|---|---|

| 4-Arylcoumarins | 4 | Phenyl group | Often enhances biological activity. ontosight.ai |

| 4-Chromanones | 2 | Hydrophobic alkyl group | Enhances antibacterial activity. nih.govacs.org |

| 7-Hydroxycoumarins | 6 or 8 | Acetyl group (with O-aminoalkyl at C7) | Leads to active antibacterial and anticancer compounds. nih.gov |

| 7-Hydroxycoumarins | 6 | Chloro group | Creates an electron-deficient system, enhancing reactivity. |

| 4-Arylcoumarins | Aryl Ring & Coumarin Ring | Hydroxyl groups | Enhances biological activity. tandfonline.combiruni.edu.tr |

Steric and Electronic Effects on Pharmacological Activity

The pharmacological activity of this compound derivatives is governed by a delicate interplay of steric and electronic effects. These factors determine how a molecule fits into a biological target and the nature of the interactions it forms. nih.gov

Steric Effects: The size and shape of substituents can create steric hindrance, which may either promote or hinder binding to a target protein. For example, bulky substituents at certain positions can prevent a molecule from accessing the active site of an enzyme. nih.gov Conversely, a well-placed bulky group might enhance binding by occupying a hydrophobic pocket. In the case of 4-arylcoumarins, the planarity of the molecule is considered important for its antioxidant capacity. mdpi.com A bulky substituent at the 3-position can force the B-ring out of the plane of the AC-ring, diminishing the efficiency of the conjugated π-system and reducing antioxidant activity. mdpi.com

Electronic Effects: The electronic properties of substituents, such as their ability to donate or withdraw electrons, significantly impact a molecule's reactivity and its interactions with biological targets. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient sites on a receptor. Conversely, electron-withdrawing groups can make the ring more susceptible to nucleophilic attack. For instance, the presence of chloro and hydroxyl groups at positions 6 and 7 of the chromen-2-one ring creates an electron-deficient system, enhancing its reactivity towards electrophilic substitution. The introduction of a bromine atom at the 7-position also introduces significant electronic effects that modulate the molecule's properties.

Table 3: Steric and Electronic Effects of Substituents

| Substituent Type | Position | Effect | Consequence for Activity |

|---|---|---|---|

| Bulky groups (e.g., rutinosyl) | 3 | Steric hindrance, loss of planarity | Reduced antioxidant capacity. mdpi.com |

| Chloro and hydroxyl groups | 6 and 7 | Electron-withdrawing | Enhanced reactivity of the aromatic system. |

| Bromine atom | 7 | Electronic and steric effects | Modulated reactivity and intermolecular interactions. |

| Alkyl groups | 4 | Increased lipophilicity | Improved membrane permeability. |

Hydrogen Bonding and Other Molecular Interactions Driving Activity

The biological activity of this compound derivatives is fundamentally driven by their ability to form specific molecular interactions with their biological targets. Hydrogen bonding is a particularly crucial interaction for this class of compounds. biruni.edu.trontosight.aiacs.org

The hydroxyl group at the 7-position is a key player in forming hydrogen bonds. It can act as a hydrogen bond donor, interacting with electronegative atoms on a receptor or enzyme. This interaction is often critical for stabilizing the compound-enzyme complex and is a recurring theme in the SAR of these molecules. For example, the 7-hydroxy group of 3-benzoyl-7-hydroxy-2H-chromen-2-one has been shown to form hydrogen bonds with specific amino acid residues in the active site of human dipeptidyl peptidase III.

In addition to the 7-hydroxy group, other functional groups on the molecule can also participate in hydrogen bonding. The carbonyl oxygen at the 2-position can act as a hydrogen bond acceptor. Intramolecular hydrogen bonding can also occur, for instance, between a 7-hydroxy group and the 2-carbonyl oxygen, which can stabilize the molecule's structure.

Beyond hydrogen bonding, other non-covalent interactions contribute to the binding affinity and specificity of these compounds. These include:

Van der Waals interactions: These are weak, short-range electrostatic attractions between uncharged molecules. They are particularly important for the binding of hydrophobic regions of the molecule.

π-π stacking: The aromatic rings of the chromenone system can interact with aromatic residues in a protein's binding site through π-π stacking interactions. nih.gov

Halogen bonds: In derivatives containing halogens, these atoms can form halogen bonds, which are non-covalent interactions with an electron-rich atom. These can be geometrically and energetically independent of hydrogen bonds, offering an additional avenue for rational drug design. nih.gov

Computational and in Silico Methodologies in 7 Hydroxychroman 2 One Research

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in identifying potential biological targets for compounds like 7-hydroxychroman-2-one and elucidating their binding modes at the atomic level.

Research on derivatives of this compound, particularly 7-hydroxycoumarins, has employed molecular docking to screen for potential inhibitors of various enzymes. For instance, studies have targeted human acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. innovareacademics.in Using software like AutoDock Vina and Schrodinger Glide, researchers have performed comparative docking analyses to identify the most promising inhibitor candidates from a series of synthesized 7-hydroxycoumarin derivatives. innovareacademics.in These simulations predict the binding affinity, often expressed as a docking score (e.g., kcal/mol), and reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. innovareacademics.in

In another study, 7-hydroxy-6-methoxy-2H-chromen-2-one, isolated from Millettia ovalifolia, was identified as a significant inhibitor of lipoxygenase (LOX), an enzyme involved in inflammatory pathways. nih.gov Molecular docking studies were crucial in demonstrating the molecular interactions between the compound and LOX, thereby validating its potential as an anti-inflammatory lead compound. nih.gov Similarly, computational methods have been applied to identify potential protein targets by retrieving protein structures from databases like the Protein Data Bank (PDB) and running docking simulations to assess binding strength. A binding energy (ΔG) of less than -7 kcal/mol is often considered indicative of strong binding.

| Compound/Derivative Class | Protein Target | Docking Software | Key Findings |

|---|---|---|---|

| 7-hydroxycoumarin derivatives | Human Acetylcholinesterase (hAChE) | AutoDock Vina, Schrodinger Glide | Identified derivatives with the best docking results, highlighting specific interactions with binding pocket amino acids. innovareacademics.in |

| 7-hydroxy-6-methoxy-2H-chromen-2-one | Lipoxygenase (LOX) | Not specified | Demonstrated significant molecular interactions, supporting its potential as an anti-inflammatory agent. nih.gov |

| 8-hydroxycoumarin | Akt1 (Protein Kinase B) | AutoDock 4.2 | Showed the best binding energy (−9.2 kcal/mol) among tested phytoconstituents against a key breast cancer target. nih.gov |

| Chromen-2-ones (Coumarins) | COX-2 | AutoDock Vina | Workflow example for target identification and validation, with a ΔG < -7 kcal/mol suggesting strong binding. |

Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, analyzing the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked ligand-protein complex, observe conformational changes, and provide a more accurate understanding of the binding interactions. frontiersin.org

In the context of this compound derivatives, MD simulations have been used to validate docking results. For example, after docking 7-hydroxycoumarin derivatives to Human Serum Albumin (HSA), a key transport protein, MD simulations were performed to study the stability of the complex. nih.gov The results indicated that the HSA-coumarin complex reached a stable state (equilibration) after approximately 3.5 nanoseconds (ns), confirming the stability of the binding. nih.gov The root mean square deviation (RMSD) of the protein and ligand atoms is a key metric used to evaluate stability during the simulation. frontiersin.orgrjptonline.org